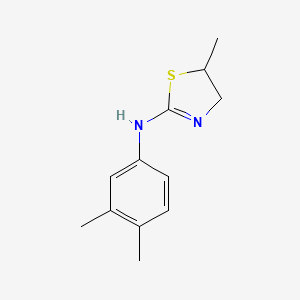

![molecular formula C16H24ClN3O B5296609 N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea](/img/structure/B5296609.png)

N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the class of urea derivatives. CPPU has been widely used in agricultural practices to enhance fruit size, quality, and yield. CPPU has also been studied for its potential applications in scientific research, particularly in the field of plant physiology and biochemistry.

Mecanismo De Acción

N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea acts as a cytokinin analog, which means it mimics the effects of naturally occurring cytokinins in plants. N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea binds to cytokinin receptors, leading to the activation of downstream signaling pathways that regulate cell division, differentiation, and growth. N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea also affects the expression of genes involved in the biosynthesis of secondary metabolites, leading to increased accumulation of these compounds in plants.

Biochemical and Physiological Effects:

N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea has been shown to have various biochemical and physiological effects on plants. N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea promotes the accumulation of soluble sugars, organic acids, and amino acids in fruits, leading to improved taste and nutritional value. N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea also enhances the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect plants from oxidative stress. N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea has been found to increase the content of chlorophyll and carotenoids, leading to improved photosynthesis and plant growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea has several advantages for lab experiments, including its stability, solubility, and availability. N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea is also relatively easy to apply and has a long-lasting effect on plants. However, N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea can be expensive, and its effects can vary depending on the plant species and growth conditions. N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea can also have negative effects on plant development if applied at high concentrations or inappropriately timed.

Direcciones Futuras

N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea has great potential for future applications in plant science and agriculture. Future research could focus on the optimization of N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea application methods, the identification of N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea-responsive genes and proteins, and the elucidation of the molecular mechanisms underlying N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea action. N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea could also be used in combination with other plant growth regulators or stressors to enhance plant growth and resilience. Additionally, N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea could be explored for its potential applications in the production of secondary metabolites for pharmaceutical and nutraceutical industries.

Métodos De Síntesis

N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with 3-methyl-1-piperidinylpropylisocyanate, followed by the reaction with urea. The final product is purified through recrystallization and chromatography techniques.

Aplicaciones Científicas De Investigación

N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea has been extensively studied for its potential applications in plant physiology and biochemistry. N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea has been shown to promote cell division, elongation, and differentiation, leading to increased fruit size and yield. N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea has also been found to enhance the accumulation of secondary metabolites, such as flavonoids and anthocyanins, in fruits and vegetables. N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea has been used to improve the quality and appearance of various crops, including grapes, kiwifruit, tomatoes, and strawberries.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-[3-(3-methylpiperidin-1-yl)propyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O/c1-13-4-2-10-20(12-13)11-3-9-18-16(21)19-15-7-5-14(17)6-8-15/h5-8,13H,2-4,9-12H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACDFETZWXHAGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CCCNC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-[3-(3-methylpiperidin-1-yl)propyl]urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B5296526.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5296528.png)

![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5296532.png)

![3-[(2-methyl-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5296544.png)

![methyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate](/img/structure/B5296549.png)

![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5296555.png)

![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide](/img/structure/B5296560.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5296561.png)

![N-(3-chloro-4-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5296563.png)

![methyl 5-[3-(2-furyl)acryloyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5296574.png)

![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B5296591.png)

![3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5296602.png)

![2,6-dimethoxy-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}nicotinamide](/img/structure/B5296604.png)